

Physical and chemical properties of Corydalin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Corydalin*
Cat. No.: B1669446

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Corydaline**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and pharmacological properties of **Corydaline**, an isoquinoline alkaloid of significant interest. The information is compiled to serve as a technical resource for professionals engaged in research, discovery, and development within the pharmaceutical and life sciences sectors.

Chemical Identity and Physical Properties

Corydaline is a naturally occurring alkaloid primarily isolated from the tubers of various plants in the *Corydalis* genus.^{[1][2][3]} It is recognized for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.^[3]

Table 1: Physicochemical Properties of **Corydaline**

Property	Value	Source(s)
IUPAC Name	(13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline	[1][4]
CAS Number	518-69-4	[1][4][5]
Molecular Formula	C ₂₂ H ₂₇ NO ₄	[1][2][4][5]
Molar Mass	369.46 g/mol	[1][4]
Appearance	White to off-white powder; Prisms from alcohol	[2][6]
Melting Point	135 °C	[5][6]
Boiling Point	499.57 °C (Rough Estimate)	[5]
Optical Rotation	[α]D ²⁰ +311° (c = 0.8 in alcohol)	[5][6]
UV Maximum (λ_{max})	396 nm	[6]

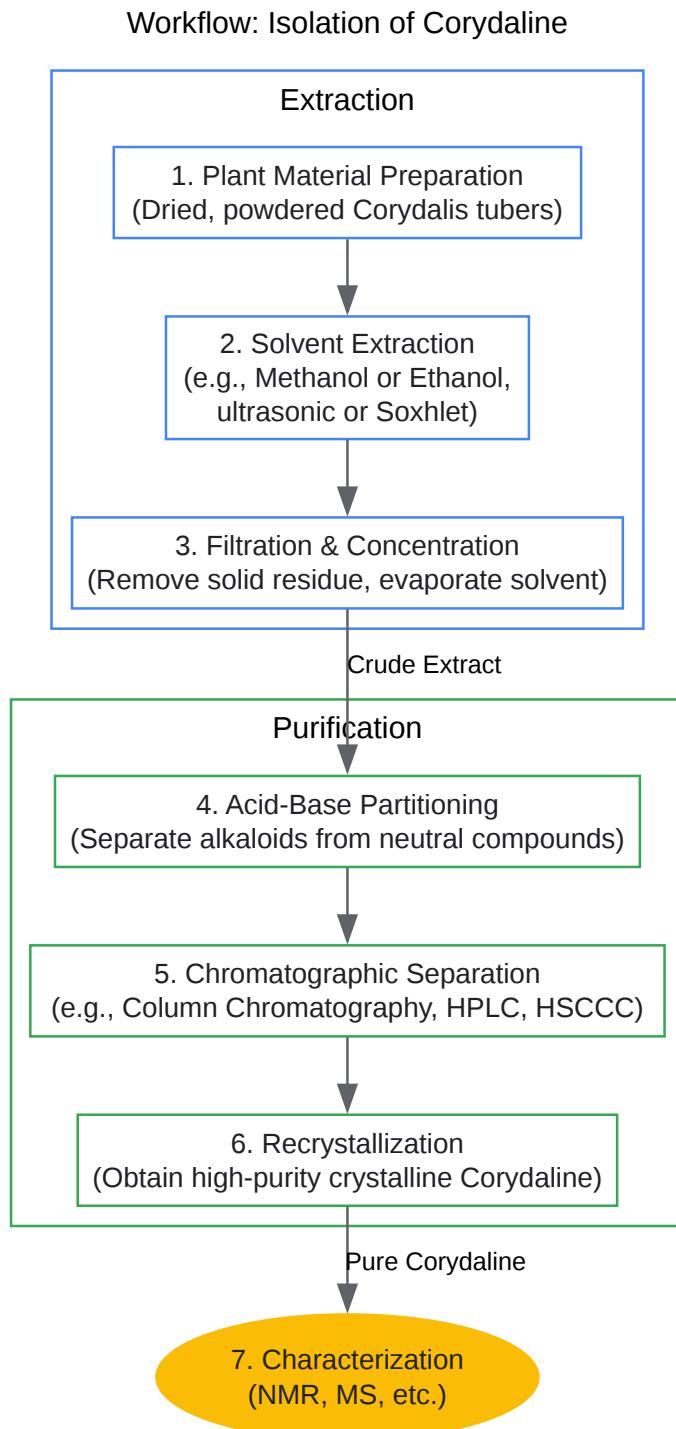
Table 2: Solubility Profile of **Corydaline**

Solvent	Solubility	Source(s)
Water	Practically insoluble / Slightly soluble	[6]
DMSO	10 mM; 55 mg/mL (Sonication recommended)	[2][7]
Chloroform	Soluble	[6]
Methanol	Sparingly soluble	[6]
Ethanol	Sparingly soluble	[6]
Ether	Moderately soluble	[6]

Spectroscopic and Structural Data

The structural elucidation of **Corydaline** has been accomplished through various spectroscopic and crystallographic techniques.

Table 3: Spectroscopic and Crystallographic Data Summary


Technique	Key Findings / Data Reference	Source(s)
¹ H and ¹³ C NMR	Spectral data available in various deuterated solvents (e.g., CDCl ₃ , CD ₃ OD).	[8][9][10]
Mass Spectrometry	Characteristic fragmentation patterns observed via ESI-MS/MS and GC/MS (EI). Retro-Diels-Alder (RDA) reaction is a key fragmentation pathway.	[11][12]
UV-Vis Spectroscopy	Maximum absorbance (λ_{max}) recorded at 396 nm.	[6]
X-ray Crystallography	Crystal structure determined, revealing a monoclinic system with space group P2 ₁ . Ring B adopts a half-chair conformation.	[13]

Experimental Protocols

This section outlines generalized methodologies for the isolation, purification, and characterization of **Corydaline**, based on established procedures for related alkaloids.

Isolation from Natural Sources (e.g., *Corydalis yanhusuo*)

The isolation of **Corydaline** typically involves extraction from the dried and powdered tubers of *Corydalis* species.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation and purification of **Corydaline**.

Methodology:

- Extraction: The powdered plant material is extracted with an organic solvent like methanol or ethanol. Techniques such as Soxhlet extraction or ultrasonication are commonly used to enhance efficiency.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from neutral and acidic components.
- Chromatography: The enriched alkaloid extract is purified using chromatographic techniques. Column chromatography with silica gel or alumina is often the first step, followed by preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.[14]
- Recrystallization: The purified **Corydaline** is recrystallized from a suitable solvent (e.g., ethanol) to yield a high-purity crystalline product.[14]

Characterization by LC-MS/MS

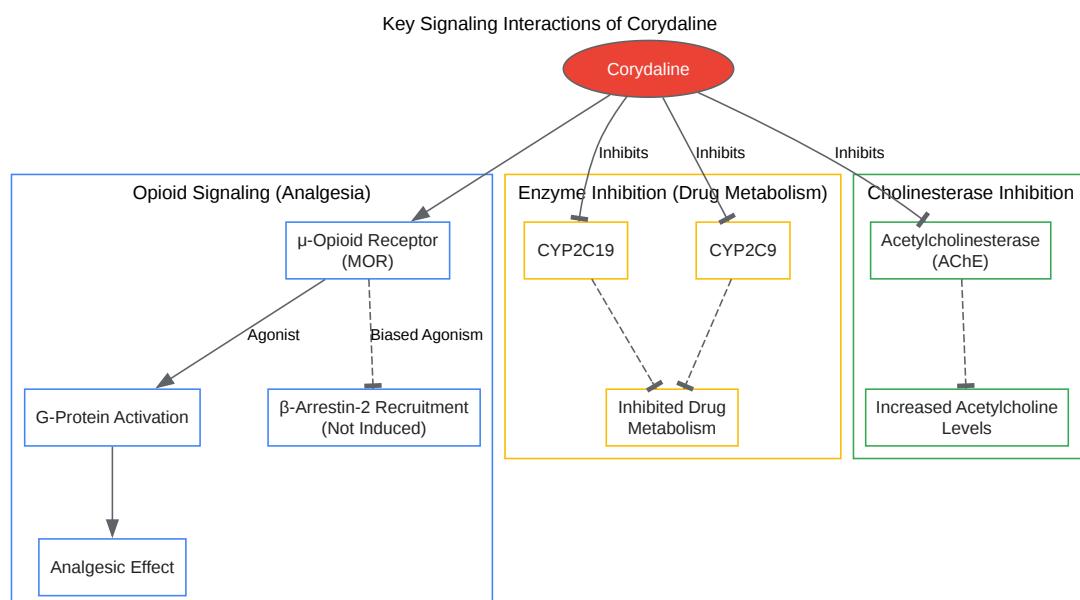
Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF-MS/MS) is a powerful technique for the identification and characterization of **Corydaline** in complex mixtures.

Table 4: Typical LC-MS/MS Parameters for **Corydaline** Analysis

Parameter	Typical Value / Condition	Source(s)
LC Column	C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 μ m)	[15]
Mobile Phase A	0.1% Formic acid in water	[15]
Mobile Phase B	Acetonitrile	[15]
Flow Rate	0.3 - 0.4 mL/min	[15]
Column Temp.	35 - 40 °C	[15]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[16]
MS/MS Scan Mode	Product Ion Scan or Multiple Reaction Monitoring (MRM)	[16]
Collision Energy	Ramped (e.g., 10-40 eV)	

Fragmentation: In the MS/MS spectrum, the protonated molecule $[M+H]^+$ at m/z 370.20 is observed. Characteristic product ions are formed through a Retro-Diels-Alder (RDA) reaction, yielding key fragments at m/z 192 and 179, which are indicative of the tetrahydroprotoberberine scaffold.[\[11\]](#)[\[12\]](#)

Pharmacological Properties and Signaling Pathways


Corydaline exhibits a wide range of biological activities by modulating multiple molecular targets and signaling pathways.

Key Pharmacological Activities

- Analgesic/Antinociceptive: **Corydaline** demonstrates significant pain-relieving effects, which are mediated, in part, through its activity as a μ -opioid receptor (MOR) agonist.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Acetylcholinesterase (AChE) Inhibition: It acts as an inhibitor of AChE, suggesting potential applications in neurological disorders.[\[1\]](#)[\[20\]](#)

- Gastrointestinal Modulation: The compound promotes gastric emptying and intestinal transit, making it a candidate for treating functional dyspepsia.[1][2][7]
- Enzyme Inhibition: **Corydaline** potently inhibits key drug-metabolizing enzymes, particularly Cytochrome P450 isoforms CYP2C19 and CYP2C9, indicating a high potential for drug-drug interactions.[21]
- Anti-allergic Activity: It has been shown to inhibit mast cell-dependent smooth muscle contraction.[1][2]

Signaling Pathway Interactions

[Click to download full resolution via product page](#)

Caption: Overview of **Corydaline**'s interactions with key molecular targets.

Mechanism Details:

- μ -Opioid Receptor (MOR): **Corydaline** acts as a G protein-biased agonist at the MOR. It activates the G protein signaling pathway responsible for analgesia but does not significantly induce the recruitment of β -arrestin-2.[18][19] This biased agonism is a highly sought-after profile for developing novel opioid analgesics with potentially fewer side effects like respiratory depression and constipation.[19]
- Cytochrome P450 Inhibition: In vitro studies using human liver microsomes have shown that **Corydaline** is a potent inhibitor of CYP2C19 ($K_i = 1.7 \mu\text{M}$) and CYP2C9 ($K_i = 7.0 \mu\text{M}$).[21] This suggests that co-administration of **Corydaline** with drugs metabolized by these enzymes could lead to significant pharmacokinetic interactions. Moderate inhibition of UGT1A1 and UGT1A9 was also observed.[21]
- Acetylcholinesterase (AChE) Inhibition: **Corydaline** inhibits AChE with an IC_{50} of $15 \mu\text{M}$, leading to increased levels of acetylcholine in the synapse.[1] This mechanism underlies its potential for treating cognitive decline and other neurological conditions.

Summary and Conclusion

Corydaline is a well-characterized isoquinoline alkaloid with a defined physicochemical profile and a diverse range of pharmacological activities. Its primary mechanisms of action, including biased μ -opioid receptor agonism and potent inhibition of major drug-metabolizing enzymes, make it a compelling molecule for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers in pharmacology and drug development exploring the therapeutic potential of **Corydaline** and its derivatives. Professionals should pay close attention to its potential for drug-drug interactions via CYP450 inhibition during preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Corydaline - Wikipedia [en.wikipedia.org]
- 2. Corydaline - LKT Labs [lktlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (+)-Corydaline | C22H27NO4 | CID 101301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Corydaline | 518-69-4 [amp.chemicalbook.com]
- 6. Corydaline [drugfuture.com]
- 7. Corydaline | AChE | Opioid Receptor | Virus Protease | TargetMol [targetmol.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (-)-Corydaline | C22H27NO4 | CID 638256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification of Metabolites of the Cardioprotective Alkaloid Dehydrocorydaline in Rat Plasma and Bile by Liquid Chromatography Coupled with Triple Quadrupole Linear Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Corydalin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669446#physical-and-chemical-properties-of-corydalin\]](https://www.benchchem.com/product/b1669446#physical-and-chemical-properties-of-corydalin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com